3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
Description
The compound 3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione is a heterocyclic molecule featuring a 7-chloroquinoline core linked via a methyl-propargylamino group to a thiolane-1,1-dione (sulfone) moiety. Its structure combines a bioactive quinoline scaffold—common in antimalarial and antiviral agents—with a sulfone group, which may enhance metabolic stability and binding affinity. Structural characterization likely employs crystallographic tools like SHELXL, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[(7-chloroquinolin-8-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-9-20(14-7-10-23(21,22)12-14)11-15-16(18)6-5-13-4-3-8-19-17(13)15/h1,3-6,8,14H,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNORLZOABFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(C=CC2=C1N=CC=C2)Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through synthesized derivatives, their mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to a thiolane dione structure, which is critical for its biological activity. The synthesis typically involves multi-step reactions starting from 7-chloroquinoline derivatives. The synthetic route often utilizes propargyl amines and involves cycloaddition reactions to form the desired thiolane structure.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H14ClN2OS |
| Molecular Weight | 294.79 g/mol |
| Key Functional Groups | Quinoline, Thiolane, Propynylamine |
Anticancer Properties
Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of 7-chloro-(4-thioalkylquinoline) derivatives, revealing that certain compounds showed selective cytotoxicity against human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM) .
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis and inhibit DNA/RNA synthesis in cancer cells. The mechanism involves cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates .
Antimicrobial Activity
In addition to anticancer properties, compounds related to 3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione have shown promising antimicrobial effects. They act by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism .
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on several derivatives of 7-chloroquinoline. The results indicated that compounds with thiolane structures exhibited enhanced selectivity towards cancer cells compared to normal fibroblast cells (MRC-5). The study highlighted compound 81 as particularly effective against HCT116 and K562 leukemia cells, presenting a selectivity index significantly greater than 2 .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the anticancer activity of these compounds. It was found that at concentrations corresponding to 5 times the IC50 value, there was a marked increase in apoptotic markers and a decrease in viable cell counts across multiple cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid design. Below is a comparative analysis with key analogs:
Quinoline-Based Analogs
- Primaquine Derivatives (N-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine): Primaquine, a classic antimalarial, shares the quinoline core but substitutes the 7-chloro group with a 6-methoxy moiety. The propargyl group may also introduce steric constraints or reactivity (e.g., click chemistry applications). The sulfone in the target compound replaces primaquine’s terminal primary amine, possibly reducing oxidative degradation .
- 7-Amino-1-Arylisoquinolinequinones: These derivatives (e.g., 5e and 5f in ) feature amino-substituted isoquinolines with ester and quinone functionalities. Unlike the target compound, they lack sulfone groups and propargyl linkers but exhibit redox-active quinone moieties, suggesting divergent biological targets (e.g., anticancer vs. antiparasitic) .
Sulfone-Containing Analogs
- 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione: This compound () shares the thiolane-1,1-dione group but replaces the quinoline-propargylamino moiety with a dichloropyridazinone ring. The pyridazinone’s electron-withdrawing properties and chlorine substituents may enhance electrophilic reactivity compared to the target compound’s chloroquinoline. Such differences could influence solubility, target binding (e.g., kinase inhibition), or metabolic pathways .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
